

# A Comparative Review of Synthetic Strategies for Enalapril and Lisinopril

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## Compound of Interest

Compound Name: **Ethyl 2-oxo-4-phenylbutyrate**

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Enalapril and lisinopril are widely prescribed angiotensin-converting enzyme (ACE) inhibitors crucial in the management of hypertension and heart failure. Their synthesis has been a subject of extensive research, aiming for efficient, stereoselective, and cost-effective manufacturing processes. This guide provides a detailed comparison of the prevalent synthetic strategies for these two important pharmaceuticals, supported by experimental data and protocols for key reactions.

## Enalapril Synthesis: Reductive Amination as the Cornerstone

The most common and industrially significant approach to enalapril synthesis involves the reductive amination of **ethyl 2-oxo-4-phenylbutyrate** with the dipeptide L-alanyl-L-proline. This key step establishes the crucial secondary amine linkage and the desired (S,S,S)-stereochemistry of the final product.

## Key Intermediates and Reaction Steps

The synthesis of enalapril via reductive amination can be broadly divided into two main stages:

- Synthesis of L-alanyl-L-proline: This dipeptide intermediate is typically prepared by coupling protected L-alanine and L-proline derivatives, followed by deprotection.
- Reductive Amination and Salt Formation: The L-alanyl-L-proline is then reacted with **ethyl 2-oxo-4-phenylbutyrate** under reducing conditions to form enalapril, which is subsequently

converted to its stable maleate salt.

## Comparative Data on Reductive Amination of Enalapril

Different catalysts and reaction conditions have been explored to optimize the yield and diastereoselectivity of the reductive amination step. The table below summarizes key quantitative data from various reported methods.

Catalyst	Solvent	Hydrogen Pressure	Temperature	Reaction Time	Yield (%)	Purity (%)	Diastereomeric Ratio (SSS:RSS)	Reference
Raney Nickel	Ethanol	1 atm	Ambient	21 h	86.5 (SSS isomer)	-	11:1	[1]
Raney Nickel with Acetic Acid and Potassium Fluoride	Ethanol	1 atm	Ambient	21 h	-	-	17:1	[2]
AV-17-8-Pd	Ethanol	98-103 kPa	45°C	-	up to 70	>98.0 (TLC)	-	[3]
5% Pd/C	Ethanol	2 atm	-	5 h	-	-	-	[4]

## Experimental Protocols

### 1. Synthesis of L-alanyl-L-proline via BOC Protection

- Step 1: BOC-L-alanine synthesis: L-alanine is reacted with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a water/THF solvent system. The reaction mixture is typically stirred at room temperature for several hours.
- Step 2: Coupling with L-proline methyl ester: The resulting BOC-L-alanine is coupled with L-proline methyl ester hydrochloride using a coupling agent (e.g., DCC/HOBt or EDC/HOBt) in an organic solvent like dichloromethane or DMF.
- Step 3: Hydrolysis: The methyl ester of BOC-L-alanyl-L-proline is hydrolyzed using a base such as sodium hydroxide in a methanol/water mixture.[4]
- Step 4: Deprotection: The BOC group is removed by treatment with an acid, such as hydrochloric acid in ethanol, to yield L-alanyl-L-proline.[4]

## 2. Reductive Amination for Enalapril Synthesis[3]

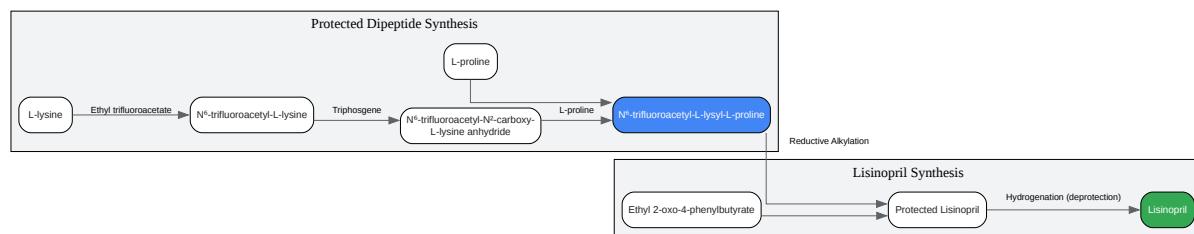
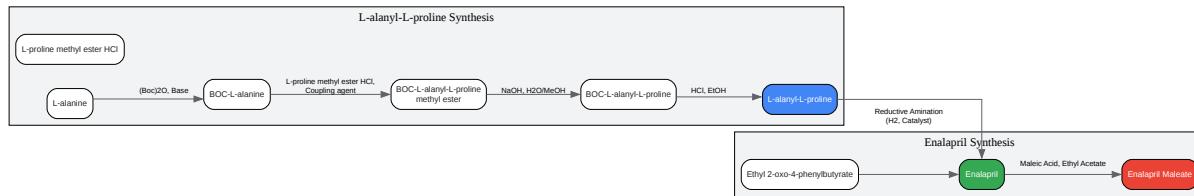
- A weighed sample of the catalyst (e.g., 100-500 mg of AV-17-8-Pd) is placed in a glass reactor under a solvent layer (50 mL of ethanol).
- The catalyst is activated with hydrogen for 20-30 minutes.
- L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) are introduced into the reactor under a hydrogen atmosphere.
- The reaction mixture is stirred at 900-1100 rpm under a hydrogen pressure of 98-103 kPa.
- Upon completion, the mixture is filtered and concentrated. The residue is dissolved in a sodium chloride solution, the pH is adjusted to 8.5, and the solution is extracted with ethyl acetate.
- The aqueous layer is then acidified to pH 4.2 and extracted again with ethyl acetate. The combined organic extracts are dried and concentrated to yield enalapril.

## 3. Formation and Purification of Enalapril Maleate[5]

- Crude enalapril is dissolved in ethyl acetate at 30°C.

- Maleic acid is added, and the mixture is stirred.
- The reaction is cooled to 0°C to precipitate the crude enalapril maleate, which is collected by filtration.
- The crude product is recrystallized from isopropanol. A purity of 99.8% can be achieved.[5]
- Alternatively, recrystallization from water at 60°C followed by cooling to 5°C can yield enalapril maleate with a purity of 99.52% and a yield of 90.0%. [5]

## Synthetic Pathway of Enalapril



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